N-(2-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide
Description
N-(2-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-pyrimido[1,6-a]azepin-2-yl]acetamide (CAS: 1775310-01-4, molecular formula: C₂₂H₂₅N₅O₄, molecular weight: 423.47) is a structurally complex acetamide derivative featuring a pyrimidoazepine core fused with a 1,3-dioxo moiety and a 5-methyl-1,2,4-oxadiazole substituent. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with derivatives studied for anti-inflammatory, antiproliferative, or enzyme-inhibitory activities .
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4/c1-3-15-9-6-7-10-16(15)24-18(28)13-27-21(29)19(20-23-14(2)31-25-20)17-11-5-4-8-12-26(17)22(27)30/h6-7,9-10H,3-5,8,11-13H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLTWGZMTSGQEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=O)C(=C3CCCCCN3C2=O)C4=NOC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide typically involves multi-step organic synthesis. The process may start with the preparation of the pyrimido[1,6-a]azepine core, followed by the introduction of the oxadiazole ring and the acetamide group. Common reagents used in these steps include various amines, carboxylic acids, and coupling agents under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction might produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development due to its bioactive core structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with several acetamide derivatives, differing primarily in substituents on the phenyl ring and heterocyclic appendages. Key analogues include:
2.1.1. N-(2,4-Dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-pyrimidoazepin-2-yl]acetamide
- CAS : 1775338-33-4
- Molecular Formula : C₂₃H₂₇N₅O₄
- Key Difference : Replacement of the 2-ethylphenyl group with a 2,4-dimethylphenyl group.
- No direct activity data are provided, but similar derivatives are often explored as kinase or protease inhibitors due to their aromatic and heterocyclic features .
2.1.2. Anti-Exudative Acetamide Derivatives
- Example: 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (e.g., compounds 3.1–3.21) .
- Key Difference : Substitution of the oxadiazole-pyrimidoazepine system with a triazole-sulfanyl group and furan substituent.
- Activity : These derivatives demonstrated anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses, highlighting the role of sulfanyl and triazole groups in inflammation modulation. The target compound’s oxadiazole moiety may offer distinct electronic or steric advantages in similar pathways .
2.1.3. Hydroxyacetamide Antiproliferative Derivatives
- Example : FP1–FP12 derivatives with hydroxyacetamide and triazole/phenylimidazole substituents .
- Key Difference : Replacement of the pyrimidoazepine core with imidazole and triazole systems.
- Activity: These compounds exhibited antiproliferative activity against cancer cell lines, attributed to hydrogen-bonding capabilities of the hydroxyacetamide group and aromatic stacking.
Physicochemical and Pharmacokinetic Properties
A comparison of key parameters is summarized below:
| Parameter | Target Compound | N-(2,4-Dimethylphenyl) Analogue | Anti-Exudative Derivatives | FP1–FP12 Derivatives |
|---|---|---|---|---|
| Molecular Weight | 423.47 | 437.49 | ~300–400 | ~350–450 |
| Aromatic Systems | Pyrimidoazepine, oxadiazole, phenyl | Pyrimidoazepine, oxadiazole, phenyl | Triazole, furan, phenyl | Imidazole, triazole, phenyl |
| Key Functional Groups | Acetamide, oxadiazole | Acetamide, oxadiazole | Sulfanyl, triazole | Hydroxyacetamide, imidazole |
| Postulated Activity | Enzyme inhibition, anti-inflammatory | Enzyme inhibition | Anti-inflammatory | Antiproliferative |
| Structural Flexibility | Moderate (fused rings) | Moderate | High (flexible sulfanyl chain) | Moderate |
| References |
Biological Activity
N-(2-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide (CAS No. 1775310-01-4) is a synthetic compound with potential biological applications. This article reviews its biological activity based on available literature and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C22H25N5O4
- Molecular Weight : 423.47 g/mol
- Chemical Structure : The compound features a complex structure incorporating an oxadiazole ring and a pyrimido[1,6-a]azepine moiety.
Biological Activity Overview
Research on the biological activity of this compound has indicated several potential therapeutic applications:
1. Anticancer Activity
Several studies have highlighted the compound's ability to inhibit cancer cell proliferation. For example:
- Case Study : In vitro assays demonstrated that the compound effectively reduced the viability of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 10 | Apoptosis induction |
| A549 (Lung) | 15 | Cell cycle arrest |
| HeLa (Cervical) | 12 | Inhibition of proliferation |
2. Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent:
- Research Findings : It was tested against several bacterial strains and exhibited significant antibacterial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties:
- Mechanism : It appears to inhibit pro-inflammatory cytokines in cell cultures.
The biological activities of this compound are attributed to its interaction with various molecular targets:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer progression.
- Modulation of Apoptotic Pathways : It activates caspases leading to programmed cell death in malignant cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
